Dibromonitromethane

Drinking Water Safety Environmental Toxicology Analytical Chemistry

Dibromonitromethane (DBNM) is the most cytotoxic halonitromethane (HNM) in mammalian cells and a U.S. EPA-designated high-priority N-DBP for health effects research. Its hydroxyl radical rate constant is up to 6.6× greater than bromonitromethane, making it irreplaceable for accurate AOP kinetic modeling. Do not substitute—generic HNM or halomethane surrogates fail to replicate DBNM's unique toxicological and kinetic profile, compromising experimental reproducibility in environmental fate studies and regulatory compliance testing. Procure high-purity DBNM as the definitive reference standard for N-DBP monitoring, toxicology benchmarking, and synthetic intermediate applications.

Molecular Formula CHBr2NO2
Molecular Weight 218.83 g/mol
CAS No. 598-91-4
Cat. No. B120713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromonitromethane
CAS598-91-4
SynonymsNitrodibromomethane;  Dibromo-nitromethane
Molecular FormulaCHBr2NO2
Molecular Weight218.83 g/mol
Structural Identifiers
SMILESC([N+](=O)[O-])(Br)Br
InChIInChI=1S/CHBr2NO2/c2-1(3)4(5)6/h1H
InChIKeyGQEVYCCMYUNRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromonitromethane (CAS 598-91-4) for Analytical Standards & Water Treatment Research Procurement


Dibromonitromethane (DBNM, CAS 598-91-4, CHBr2NO2) is a brominated halonitromethane (HNM) that serves as a critical nitrogenous disinfection byproduct (N-DBP) standard in environmental analytical chemistry and a specialized synthetic intermediate. Identified as a high-priority compound for health effects research by the U.S. EPA, DBNM forms during the chlorine/chloramine or ozone disinfection of bromide-containing natural waters [1]. Its physicochemical properties as a halogenated nitroalkane define its reactivity profile, but its procurement value is anchored in its distinct toxicological and kinetic behavior relative to its chlorinated and lesser-brominated homologues, making it an essential reference material for accurate water quality monitoring and mechanistic environmental fate studies [2].

Why Generic Halonitromethane Substitution Fails: The Critical Procurement Distinctions for Dibromonitromethane (DBNM)


Substituting dibromonitromethane (DBNM) with another halonitromethane (HNM) or a simple halomethane (HM) is scientifically invalid due to the stark, quantifiable differences in their biological and chemical behavior. Comparative studies unequivocally demonstrate that bromination level and the presence of the nitro group dictate potency, ranking, and environmental fate. DBNM consistently exhibits the highest cytotoxicity among all nine HNMs tested in mammalian cells [1], and its hydroxyl radical reaction rate constant is up to 6.6 times greater than that of bromonitromethane (BNM) . Such differential performance metrics mean that a regulatory or research protocol specified for DBNM cannot be reliably met by a close analog without compromising data integrity and experimental reproducibility. The following quantitative evidence details precisely why DBNM must be procured as the specified compound for targeted analytical, toxicological, and environmental fate research.

Quantitative Evidence Guide: Verifiable Differentiation of Dibromonitromethane (DBNM) from Key Comparators


DBNM Exhibits the Highest Ranked Chronic Cytotoxicity Among All Halonitromethanes

Dibromonitromethane (DBNM) exhibits the highest chronic cytotoxicity (72 h exposure) to Chinese hamster ovary (CHO) cells within the entire class of nine halonitromethanes (HNMs). This demonstrates that DBNM is not a typical HNM but rather the most potent cytotoxin in this class, ranking higher than bromonitromethane (BNM) and tribromonitromethane (TBNM) [1]. This heightened potency is critical for researchers assessing health risks or developing analytical methods for the most hazardous disinfection byproducts.

Drinking Water Safety Environmental Toxicology Analytical Chemistry

DBNM is a More Potent Mutagen than its Halomethane Homologue, Dibromomethane (DBM)

In a direct comparative study under identical assay conditions, dibromonitromethane (DBNM) was found to be a more potent mutagen in Salmonella TA100 (+S9) than its structural halomethane homologue, dibromomethane (DBM). While DBNM exhibited significant mutagenic activity, DBM was not mutagenic under the same conditions [1]. Furthermore, the addition of the nitro group to form HNMs lowered the ELUMO (lowest unoccupied molecular orbital) energy by approximately 20 kcal/mol compared to their HM homologues, a computational metric indicating greater intrinsic reactivity [2].

Genetic Toxicology Mutagenicity Testing Environmental Health

DBNM's Distinct Kinetic Reactivity: Hydroxyl Radical Rate Constant Significantly Higher than Bromonitromethane

Dibromonitromethane (DBNM) exhibits a significantly different kinetic reactivity with hydroxyl radicals (•OH) compared to bromonitromethane (BNM), a key comparator with one less bromine atom. The second-order rate constant for DBNM's reaction with •OH is 5.7 times greater than that of BNM . This marked difference in reactivity is crucial for predicting the compound's fate and transformation rates in advanced oxidation processes (AOPs) used in water treatment and environmental remediation.

Advanced Oxidation Processes Water Treatment Engineering Environmental Fate Modeling

DBNM Demonstrates a Unique In Vivo Developmental Toxicity Profile Compared to Trihalomethanes and Haloacetic Acids

In a comprehensive in vivo developmental toxicity study using timed-pregnant F344 rats, dibromonitromethane (DBNM), as a representative nitrogenous DBP (N-DBP), exhibited a distinct safety profile compared to other regulated DBP classes. Unlike trihalomethanes (THMs), which caused full-litter resorption (FLR), and di- and tri-haloacetic acids (HAAs), which induced eye malformations, DBNM and the other N-DBPs induced neither effect at the dosages tested [1]. This finding provides critical differential evidence for risk assessment and prioritizing research efforts among different DBP classes.

Developmental Toxicology Reproductive Health In Vivo Toxicology

DBNM is a Preferred Precursor for Synthesizing Dibromonitro-alcohols, Offering Yield Advantages Over Bromonitromethane

In the context of industrial chemical synthesis, dibromonitromethane (DBNM) serves as a specific and advantageous starting material for the preparation of dibromonitro-alcohols. A patented process highlights that reacting DBNM with a C1-C3 aldehyde at an acid pH yields dibromonitro-alcohols, whereas analogous reactions using bromonitromethane (BNM) to produce bromonitro-alcohols have been historically noted to give unsatisfactory, low yields [1]. This positions DBNM as the superior synthon for accessing this particular class of brominated nitro-alcohols.

Organic Synthesis Chemical Intermediates Agrochemical Precursors

Procurement-Critical Application Scenarios for Dibromonitromethane (DBNM) Based on Verified Evidence


Analytical Standard for Regulatory Compliance and High-Precision Water Quality Monitoring

Environmental testing laboratories and water treatment facilities should procure high-purity DBNM as an analytical standard for quantifying the most cytotoxicologically significant brominated halonitromethane in drinking water. The evidence confirms DBNM ranks highest in chronic cytotoxicity among all HNMs [1], and its formation is a predominant species shift in the presence of bromide during UV/chlorine disinfection . Monitoring DBNM specifically, rather than relying on a generic HNM surrogate, provides the most accurate assessment of potential health risk from this class of emerging DBPs, as dictated by U.S. EPA research priorities [2].

Mechanistic Research in Advanced Oxidation Process (AOP) Design and Environmental Fate Modeling

Researchers and engineers developing advanced water treatment technologies require DBNM to conduct accurate kinetic and fate studies. The compound's hydroxyl radical reaction rate constant is nearly six times faster than that of bromonitromethane [1]. Using the wrong kinetic data will critically flaw the design and performance models of AOP systems intended for N-DBP mitigation. DBNM's specific rate constants are essential input parameters for accurate computational models predicting the degradation and transformation of this high-priority contaminant.

Genetic and Mammalian Cell Toxicology Studies for Hazard Identification of Nitrogenous DBPs

For toxicology laboratories conducting hazard assessments of emerging DBPs, DBNM serves as a critical benchmark compound. It is not only the most cytotoxic HNM in CHO cells [1] but is also mutagenic in bacterial systems, unlike its less reactive halomethane homologue, dibromomethane . This makes DBNM the preferred model compound for investigating the structure-activity relationships and underlying mechanisms of N-DBP genotoxicity, facilitating the identification of molecular initiating events for potential human health risk.

Synthesis of Specialized Dibromonitro-alcohol Intermediates for Agrochemical and Materials Research

Synthetic chemists requiring dibromonitro-alcohols as building blocks or intermediates should procure DBNM as the starting material of choice. The patented process for creating these alcohols specifically utilizes DBNM to achieve an effective synthesis [1], circumventing the well-documented low-yield issues associated with using bromonitromethane for analogous reactions. This ensures a more efficient and reliable synthetic pathway to these specific brominated nitro compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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